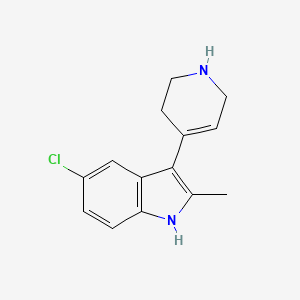

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

EMD-386088: ist ein Indolderivat, das in der wissenschaftlichen Forschung eingesetzt wird. Es wirkt als potenter partieller Agonist des Serotonin-6-Rezeptors mit hoher Affinität zu diesem Rezeptor. Darüber hinaus zeigt es eine moderate Affinität zum Serotonin-3-Rezeptor und fungiert als Dopamin-Wiederaufnahmehemmer. Diese Verbindung hat in präklinischen Studien ein potenzielles Antidepressivum gezeigt .

Präparative Methoden

Synthesewege und Reaktionsbedingungen: Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in Patenten der Boehringer Ingelheim GmbH detailliert beschrieben .

Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für EMD-386088 sind in der öffentlichen Domäne nicht weit verbreitet. Es ist wahrscheinlich, dass die Produktion Standardtechniken der organischen Synthese beinhaltet, einschließlich der Verwendung von Schutzgruppen, selektiver Funktionalisierungstransformationen und Reinigungsmethoden wie Kristallisation oder Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary and detailed in patents held by Boehringer Ingelheim GmbH .

Industrial Production Methods: : Industrial production methods for EMD-386088 are not widely disclosed in the public domain. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: : EMD-386088 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolkern kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Tetrahydropyridinylgruppe kann zu einer Piperidinylgruppe reduziert werden.

Substitution: Das Chloratom in 5-Position kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Indol-2-Carbonsäurederivaten.

Reduktion: Bildung von Piperidinyl-Indolderivaten.

Substitution: Bildung verschiedener substituierter Indolderivate

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Serotonin Receptor Agonism

This compound has been identified as a selective agonist for serotonin receptors, specifically the 5-HT6 receptor. Research indicates that it has an IC50 value of approximately 6 nM for the 5-HT6 receptor, demonstrating its potency and specificity in modulating serotonergic activity . The activation of 5-HT6 receptors is implicated in cognitive processes and the regulation of mood, making this compound a candidate for further exploration in the treatment of conditions such as schizophrenia and Alzheimer's disease.

Potential Antidepressant Effects

Given its interaction with serotonin pathways, there is potential for this compound to exhibit antidepressant-like effects. The modulation of serotonin levels is crucial in managing depression, and compounds that effectively target these receptors may offer new therapeutic avenues .

Neuropharmacological Studies

Cognitive Enhancement

Studies have suggested that 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may enhance cognitive functions. Its role as a 5-HT6 receptor agonist could lead to improved memory and learning capabilities in animal models . This has prompted investigations into its potential use as a nootropic agent.

Behavioral Studies

Experimental models have been utilized to assess the behavioral outcomes associated with this compound. For instance, studies involving rodent models have demonstrated changes in locomotor activity and anxiety-like behaviors upon administration of the compound, indicating its influence on central nervous system functions .

Chemical Synthesis and Characterization

The synthesis of this compound involves several steps that utilize specific reagents and conditions. A typical synthesis pathway includes the reaction of 5-chloro-2-methyl-indole with 4-piperidone monohydrate under acidic conditions to yield the desired product . The purity and yield of synthesized compounds are critical for their subsequent application in research.

| Synthesis Parameters | Details |

|---|---|

| Starting Materials | 5-chloro-2-methyl-indole, 4-piperidone monohydrate |

| Solvent | Acetic acid |

| Catalyst | Phosphoric acid |

| Temperature | 80°C |

| Yield | Approximately 73% |

Future Research Directions

The ongoing exploration of this compound's pharmacological properties suggests several promising avenues for future research:

- Clinical Trials : Investigating its efficacy and safety in human subjects suffering from mood disorders or cognitive impairments.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its action on serotonin receptors.

- Comparative Studies : Evaluating its effects relative to other known serotonergic agents to determine its unique contributions to neuropharmacology.

Wirkmechanismus

EMD-386088 exerts its effects primarily through partial agonism of the serotonin 6 receptor. This receptor is involved in the modulation of neurotransmitter release, including dopamine, norepinephrine, and serotonin. The compound’s antidepressant-like effects are thought to be mediated by its ability to inhibit dopamine reuptake, thereby increasing dopamine levels in the brain. Additionally, EMD-386088 may influence other signaling pathways, such as the extracellular signal-regulated kinase pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

EMDT: Ein weiterer Agonist des Serotonin-6-Rezeptors mit geringerer Affinität im Vergleich zu EMD-386088.

ST-1936: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlicher chemischer Struktur.

Tepirindol: Eine Verbindung mit antidepressiven Eigenschaften, aber unterschiedlichen Rezeptor-Zielstrukturen.

Einzigartigkeit: : EMD-386088 ist einzigartig aufgrund seiner hohen Affinität zum Serotonin-6-Rezeptor und seiner dualen Aktivität als Dopamin-Wiederaufnahmehemmer. Diese Kombination von Eigenschaften macht es zu einem wertvollen Werkzeug, um die Rolle des Serotonin-6-Rezeptors bei neuropsychiatrischen Erkrankungen zu untersuchen und potenzielle therapeutische Mittel zu entwickeln .

Biologische Aktivität

Overview

5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as EMD-386088, is a compound of significant interest due to its biological activities. This indole derivative has been identified as a potent partial agonist of the serotonin 6 receptor (5-HT6) and exhibits moderate affinity for the serotonin 3 receptor (5-HT3) and acts as a dopamine reuptake inhibitor. Its potential applications in treating mood disorders and other neuropsychiatric conditions make it a valuable subject of research.

- IUPAC Name : this compound

- Molecular Formula : C14H15ClN2

- Molecular Weight : 246.74 g/mol

- CAS Number : 54635-62-0

The compound primarily interacts with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Its action as a partial agonist at the 5-HT6 receptor suggests that it may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects observed in preclinical studies . Additionally, its role as a dopamine reuptake inhibitor may contribute to its therapeutic potential by increasing dopamine availability in the synaptic cleft.

Antidepressant-Like Effects

Preclinical studies have demonstrated that EMD-386088 exhibits antidepressant-like effects in animal models. These effects are likely mediated through its action on serotonin receptors and modulation of dopaminergic pathways. The compound's ability to enhance serotonergic signaling may improve mood and alleviate symptoms of depression .

Affinity for Serotonin Receptors

The compound's high affinity for the 5-HT6 receptor has been highlighted in various studies. This receptor is implicated in cognitive processes and mood regulation, making it a target for developing new antidepressants. The moderate affinity for the 5-HT3 receptor may also contribute to its overall pharmacological profile .

Case Studies

A study conducted on the effects of EMD-386088 on mouse models indicated significant improvements in depressive-like behaviors when compared to control groups. The findings suggested that the compound could be a candidate for further development into therapeutic agents for mood disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of EMD-386088 compared to other compounds with similar mechanisms:

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPGPYJBCVXILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436055 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54635-62-0 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-386088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.